6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a bromo group and a methylfuran moiety. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a brominated furan derivative in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and using a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the furan ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of furanones or other oxidized products.
Reduction: Formation of debrominated or reduced furan derivatives.
Scientific Research Applications
6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine
- Methyl 6-bromo-1H-imidazo[1,2-a]pyridine-8-carboxylate
Uniqueness
6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of the methylfuran moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H9BrN2O |
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Molecular Weight |
277.12 g/mol |
IUPAC Name |
6-bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9BrN2O/c1-8-2-4-11(16-8)10-7-15-6-9(13)3-5-12(15)14-10/h2-7H,1H3 |
InChI Key |
JCOQMIVITOABIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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